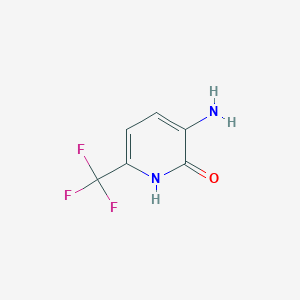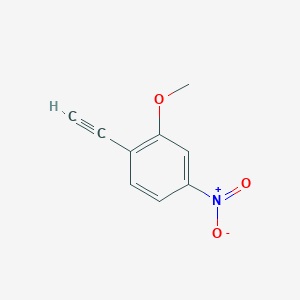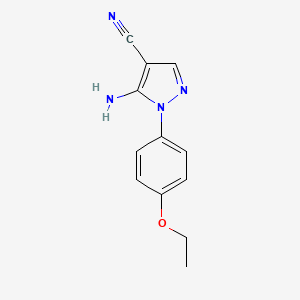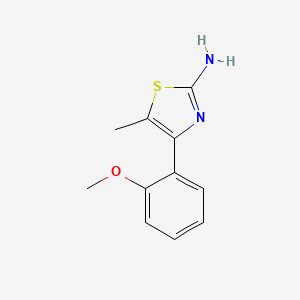![molecular formula C8H7ClN2 B1388150 6-Chlor-1-methyl-1H-pyrrolo[3,2-b]pyridin CAS No. 1150618-33-9](/img/structure/B1388150.png)
6-Chlor-1-methyl-1H-pyrrolo[3,2-b]pyridin
Übersicht
Beschreibung
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Inhibitoren
Die Verbindung wurde auf ihr Potenzial als Inhibitor des Fibroblastenwachstumsfaktorrezeptors (FGFR) untersucht. FGFRs spielen eine entscheidende Rolle bei verschiedenen Tumorarten, und ihre gezielte Hemmung ist eine vielversprechende Strategie für die Krebstherapie . Derivate von 6-Chlor-1-methyl-1H-pyrrolo[3,2-b]pyridin haben eine potente Aktivität gegen FGFR1, 2 und 3 gezeigt, wobei ein Derivat, Verbindung 4h, eine signifikante inhibitorische Aktivität aufweist. Diese Verbindung hemmte auch die Proliferation von Brustkrebszellen und induzierte Apoptose, was ihr Potenzial als Leitverbindung für die weitere Optimierung in der Krebstherapie unterstreicht .
Synthese heterocyclischer Verbindungen
Diese Chemikalie wird bei der Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet, die in der medizinischen Chemie aufgrund ihrer biologischen Aktivität von entscheidender Bedeutung sind. Die Synthesemethoden und die Vielfalt der Substituenten an verschiedenen Positionen des Pyrrolo[3,2-b]pyridin-Kerns sind von besonderem Interesse für die Entwicklung neuer Pharmazeutika .
Diabetesmanagement
Derivate von this compound wurden auf ihre Wirksamkeit bei der Senkung des Blutzuckerspiegels untersucht. Diese Anwendung ist besonders relevant für die Prävention und Behandlung von Erkrankungen mit erhöhtem Plasmaglukosegehalt, wie z. B. Typ-1-Diabetes, Fettleibigkeit-assoziierter Diabetes und Herz-Kreislauf-Erkrankungen .
Behandlung von Herz-Kreislauf-Erkrankungen
Die Verbindung wurde in die Behandlung von Herz-Kreislauf-Erkrankungen verwickelt. Ihre Derivate könnten eine Rolle bei der Behandlung von Erkrankungen wie Hyperlipidämie und Bluthochdruck spielen, die oft mit Diabetes und anderen Stoffwechselstörungen verbunden sind .
Cushing-Syndrom
Forschungen haben die Verwendung von Derivaten von this compound als kortisol-sparende CYP11B2-Inhibitoren untersucht. Diese Anwendung ist bedeutsam für Erkrankungen wie das Cushing-Syndrom, bei denen die Kontrolle des Kortisolspiegels entscheidend ist. Die Verbindung LCI699, die diese Eigenschaft besitzt, hat zu weiteren Forschungen in diesem Bereich geführt .
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Some pyrrolopyridine analogs have been reported to produce depolarization-induced accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate (cgmp) . More research is required to confirm if this applies to 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Result of Action
Some pyrrolopyridine derivatives have shown potential in reducing blood glucose levels , but it is unclear if this applies to 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Biochemische Analyse
Biochemical Properties
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in critical cellular processes such as cell proliferation, differentiation, and survival. The compound acts as an inhibitor of these receptors, thereby modulating the downstream signaling pathways that are essential for cell growth and development.
Cellular Effects
The effects of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The interaction with these enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within specific tissues and cells can influence its therapeutic efficacy and potential side effects. For instance, its accumulation in tumor tissues can enhance its anti-cancer effects, while its distribution in normal tissues can lead to toxicity.
Subcellular Localization
The subcellular localization of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the presence of targeting signals can direct the compound to specific cellular compartments, further modulating its effects.
Eigenschaften
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMOPLMFLLJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653982 | |
| Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-33-9 | |
| Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)







![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)


